molecular formula C13H9Br2N3O3 B6050633 2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

Cat. No.: B6050633
M. Wt: 415.04 g/mol
InChI Key: HOVQHKCNHLQHOD-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol is a complex organic compound with the molecular formula C13H9Br2N3O3. This compound is characterized by the presence of bromine, nitro, and phenol functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol typically involves the bromination of 4-nitrophenylhydrazine followed by a condensation reaction with 2,6-dibromophenol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions using automated reactors. The process is optimized for yield and efficiency, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2,6-Dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms and phenol group also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-4-nitrophenol: Similar in structure but lacks the hydrazinylidene group.

    2,6-Dibromo-4-methylphenol: Similar bromine substitution but with a methyl group instead of the nitrophenylhydrazinylidene group.

    2,6-Dibromo-4-nitroaniline: Contains a nitro group and bromine atoms but differs in the overall structure.

Uniqueness

2,6-Dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol is unique due to its combination of bromine, nitro, and hydrazinylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dibromo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2N3O3/c14-11-5-8(6-12(15)13(11)19)7-16-17-9-1-3-10(4-2-9)18(20)21/h1-7,17,19H/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVQHKCNHLQHOD-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=CC2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C/C2=CC(=C(C(=C2)Br)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.